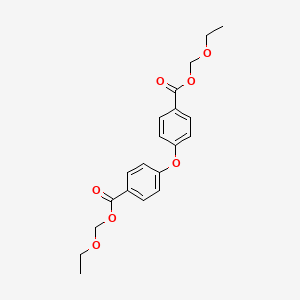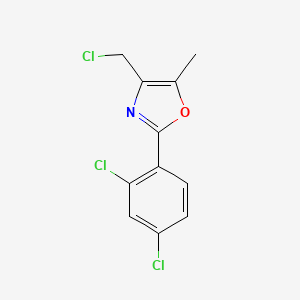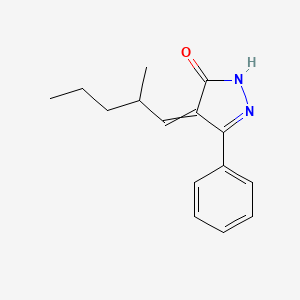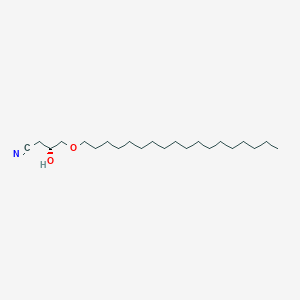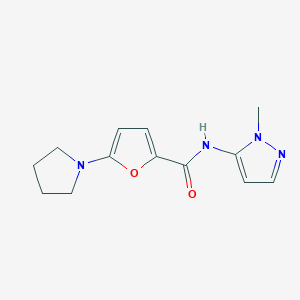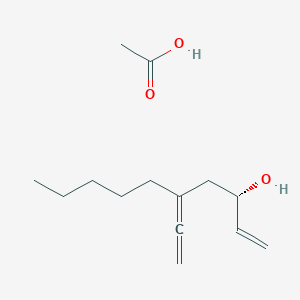
Acetic acid--(3S)-5-ethenylidenedec-1-en-3-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) is a unique organic compound characterized by its complex structure, which includes an acetic acid moiety and a long carbon chain with a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and addition reactions to form the desired compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to optimize yield and purity. The use of heterogeneous catalysts, such as metal oxides, can facilitate the conversion of starting materials to the target compound under milder conditions, reducing energy consumption and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bond can produce saturated alcohols.
Applications De Recherche Scientifique
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and double bond allow it to form hydrogen bonds and participate in various chemical reactions within biological systems. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other long-chain alcohols and acids, such as:
- Acetic acid–(3S)-5-ethenylidenedec-1-yn-3-ol (1/1)
- Acetic acid–(3S)-5-ethenylidenedec-1-en-3-one (1/1)
Uniqueness
What sets acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) apart is its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This unique combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
821782-95-0 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
InChI |
InChI=1S/C12H20O.C2H4O2/c1-4-7-8-9-11(5-2)10-12(13)6-3;1-2(3)4/h6,12-13H,2-4,7-10H2,1H3;1H3,(H,3,4)/t12-;/m1./s1 |
Clé InChI |
LZRVJXYPOHZUFK-UTONKHPSSA-N |
SMILES isomérique |
CCCCCC(=C=C)C[C@@H](C=C)O.CC(=O)O |
SMILES canonique |
CCCCCC(=C=C)CC(C=C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
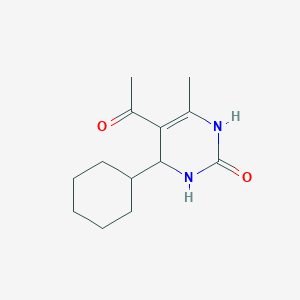


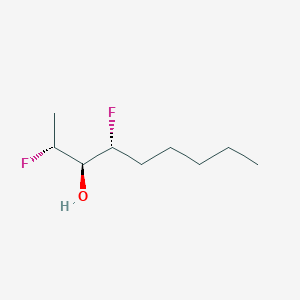
methanide](/img/structure/B14208663.png)

![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
